molecular formula C20H16F2N6O2 B2429922 (2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105249-50-0

(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

Cat. No. B2429922
CAS RN: 1105249-50-0
M. Wt: 410.385
InChI Key: CEVZHBTUQXIYJI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups: a phenyl ring with two fluorine substitutions, a furan ring, a 1,2,4-triazole ring, a pyridazine ring, and a piperazine ring . These components are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The fluorine atoms on the phenyl ring could engage in halogen bonding, and the nitrogen atoms in the triazole and pyridazine rings could act as hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the functional groups .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]Pyrimidines: The compound has been utilized in the synthesis of various heterocyclic compounds, including pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, indicating its versatility in organic chemistry and potential pharmaceutical applications (Abdelhamid, Shokry, & Tawfiek, 2012).

Drug Discovery and Development

  • Androgen Receptor Downregulator for Prostate Cancer: A derivative of the compound, AZD3514, has been developed as an androgen receptor downregulator and is under evaluation in clinical trials for treating advanced prostate cancer (Bradbury et al., 2013).
  • Adenosine A2a Receptor Antagonist: Piperazine-derived triazolo[1,5-a]pyrazines, including compounds related to the query molecule, have shown moderate binding affinity and selectivity as adenosine A2a receptor antagonists, which are significant in treating neurological disorders (Peng et al., 2005).

Potential Therapeutic Applications

  • Anti-Diabetic Drugs: Triazolo-pyridazine-6-yl-substituted piperazines, related to the query compound, have been synthesized and evaluated as potential anti-diabetic medications, particularly focusing on Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antifungal and Antimicrobial Activities

  • Antifungal Azoles: Compounds structurally similar to the query molecule have been synthesized with significant antifungal activity against a variety of fungal cultures, indicating potential use in treating fungal infections (Upadhayaya, Sinha, Jain, Kishore, Chandra, & Arora, 2004).
  • Antimicrobial Activities: Novel triazole derivatives, including some related to the query molecule, have shown good or moderate antimicrobial activities, suggesting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Cheminformatics and Molecular Design

  • Structure Analysis and DFT Calculations: The compound has been a subject of study in areas like structure analysis and density functional theory (DFT) calculations, contributing to cheminformatics and molecular design (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Synthesis Methods and Process Optimization

  • Synthesis of Piperazine Derivatives: Research has been conducted on the synthesis methods of piperazine derivatives, including those with the query compound structure, focusing on optimizing production processes and yields (Rui, 2010).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, many triazole-containing compounds act by inhibiting the activity of cytochrome P450-dependent enzyme, the lanosterol 14 α -demethylase (CYP51), which is an important enzyme in fungi ergosterol biosynthesis .

Future Directions

The future research directions would likely involve exploring the compound’s potential biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

(2,4-difluorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N6O2/c21-13-3-4-14(15(22)12-13)20(29)27-9-7-26(8-10-27)18-6-5-17-23-24-19(28(17)25-18)16-2-1-11-30-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVZHBTUQXIYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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